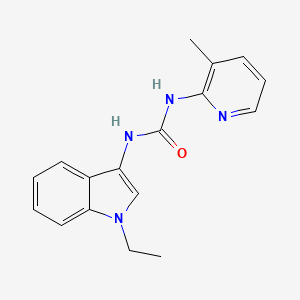

3-(喹啉-2-氧基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

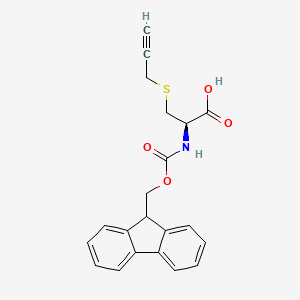

The compound 3-(Quinolin-2-yloxy)pyrrolidin-2-one is a heterocyclic compound that is part of a broader class of quinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of anticancer research .

Synthesis Analysis

The synthesis of related quinolinone derivatives has been achieved through various methods. For instance, the synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones has been accomplished using a palladium-catalyzed domino reaction starting from 4-alkynyl-3-bromoquinolin-2(1H)-ones and amines . Another approach involves a one-pot van Leusen reaction to synthesize 2H-pyrrolo[3,4-c]quinolin-4(5H)-one derivatives from 2-aminoarylacrylates/2-aminochalcones and tosylmethyl isocyanide (TosMIC) . Additionally, a concise synthesis method using Diels-Alder reactions of N-acyliminium cations with olefins has been reported for the synthesis of pyrrolo- and pyrrolidino[1,2-a]quinolin-1-ones .

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is characterized by the presence of a quinoline moiety fused with a pyrrole or pyrrolidine ring. The structural assignments of these compounds are often supported by NMR, IR, and sometimes X-ray crystallography data . The presence of substituents on the quinoline ring can significantly influence the chemical properties and biological activity of these molecules .

Chemical Reactions Analysis

Quinolinone derivatives can undergo various chemical reactions, including cycloadditions, cross-coupling reactions, and cyclizations. For example, a [3 + 2] cycloaddition has been developed for the synthesis of pyrrolo[1,2-a]quinolines using a ligand-free Cu-catalyzed reaction with ambient air as the terminal oxidant . Chemoselective synthesis methods have also been reported for 3H-pyrrolo[2,3-c]quinolin-4(5H)-one derivatives, highlighting the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. These compounds typically exhibit moderate to good yields in their synthesis and can be designed to have good functional group tolerance. The presence of different substituents can lead to a variety of physical properties, such as solubility and melting points, which are important for their potential applications in medicinal chemistry .

Relevant Case Studies

One of the case studies involving quinolinone derivatives is the synthesis and screening of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones for antiproliferative activity against cancer cell lines. These compounds showed potent cytotoxic activity, with one derivative demonstrating significant anticancer activity in an in vivo model, suggesting its potential as a clinical trial candidate .

科学研究应用

抗肿瘤活性

与3-(喹啉-2-氧基)吡咯烷-2-酮密切相关的衍生物2-(3-烷基氨基苯基)-6-(吡咯啉-1-基)喹啉-4-酮显示出强大的抗肿瘤特性。合成的化合物对各种人类癌细胞系表现出显著的细胞毒性活性,同时对正常细胞的抑制作用很小。这表明这些化合物,特别是像2-(3-甲基氨基苯基)-6-(吡咯啉-1-基)喹啉-4-酮这样的化合物,在癌症治疗中具有潜在的临床应用,该化合物在体外和体内模型中均证实了抗癌活性(Huang et al., 2013)。

醛固酮合成酶抑制

含有吡啶基取代的3,4-二氢-1H-喹啉-2-酮,包括与3-(喹啉-2-氧基)吡咯烷-2-酮类似的结构,已被确认为醛固酮合成酶(CYP11B2)的有效和选择性抑制剂。这种酶是高醛固酮症、充血性心力衰竭和心肌纤维化等疾病的有前途的靶点。研究表明,对这些化合物的杂环部分进行微小修改可以显著影响它们的选择性和效力,为调节心血管疾病的治疗剂提供了一条途径(Lucas et al., 2011)。

抗疟疾和抗真菌活性

具有吡咯啉-1-基喹啉结构的化合物,包括类似于3-(喹啉-2-氧基)吡咯烷-2-酮的化合物,已被合成并评估其生物活性。这项研究发现了对氯喹敏感和耐药品系的疟原虫Plasmodium falciparum具有中等抗疟活性的新型功能化氨基喹啉。此外,一些衍生物对特定真菌菌株表现出有希望的抗真菌性能,暗示了它们在开发治疗疟疾和真菌感染的新疗法中的潜力(Vandekerckhove et al., 2015)。

合成方法

与3-(喹啉-2-氧基)吡咯烷-2-酮密切相关的吡咯喹啉衍生物的合成方法取得了进展。这些方法有助于高效地创造具有生物活性的吡咯喹啉结构,为开发新的治疗剂和研究工具提供了坚实的平台。这些合成方法对于探索吡咯喹啉衍生物在各种科学和医学应用中的全部潜力至关重要(Wang et al., 2013)。

作用机制

Target of action

Pyrrolidin-2-ones, on the other hand, are common structural motifs in natural products and synthetic compounds with potent biological activities .

Mode of action

Quinoline derivatives acting as tlr7 agonists can trigger an immune response . Pyrrolidin-2-ones are believed to undergo a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .

Biochemical pathways

Activation of tlr7 by quinoline derivatives can lead to the production of cytokines and chemokines, which play a role in immune responses .

Pharmacokinetics

The stability of similar compounds in simulated gastric fluid and simulated intestinal fluid has been studied .

Result of action

Quinoline derivatives acting as tlr7 agonists can stimulate an immune response, which may have antiviral effects .

Action environment

The synthesis of similar compounds has been described as environmentally friendly .

属性

IUPAC Name |

3-quinolin-2-yloxypyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13-11(7-8-14-13)17-12-6-5-9-3-1-2-4-10(9)15-12/h1-6,11H,7-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZQZDDBWFNLNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1OC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopropyl-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2550809.png)

![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2550813.png)

![potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2550814.png)

![N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2550816.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2550817.png)

![3-(2-chlorophenyl)-5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-4-carboxamide](/img/structure/B2550818.png)

![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)